molecular formula C13H15N5O4 B10982431 N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine

Cat. No.: B10982431
M. Wt: 305.29 g/mol
InChI Key: QQUUCQIXMSBEEZ-UHFFFAOYSA-N
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Description

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a phenoxy group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

    Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated intermediate with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the phenoxy and beta-alanine moieties can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-glycine: Similar structure but with glycine instead of beta-alanine.

    N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-valine: Similar structure but with valine instead of beta-alanine.

Uniqueness

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine is unique due to the presence of the beta-alanine moiety, which can impart distinct biological and chemical properties compared to other similar compounds

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

3-[[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C13H15N5O4/c1-18-16-13(15-17-18)9-2-4-10(5-3-9)22-8-11(19)14-7-6-12(20)21/h2-5H,6-8H2,1H3,(H,14,19)(H,20,21)

InChI Key

QQUUCQIXMSBEEZ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O

Origin of Product

United States

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